Biotin anandamide

Overview

Description

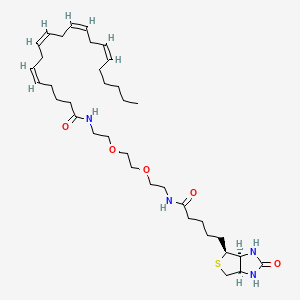

Biotinylated anandamide analog; acts as a probe for visualizing the accumulation and intracellular trafficking of anandamide. Blocks anandamide uptake (IC50 = 0.5 μM in HaCaT cells); prevents interaction with FAAH, CB1 and TRPV1.

Biological Activity

Biotin anandamide (b-AEA) is a biotinylated derivative of the endocannabinoid anandamide (AEA), which has gained attention for its potential biological activities, particularly in the context of cancer treatment and neurobiology. This article explores the biological activity of b-AEA, including its mechanisms of action, effects on various cell types, and implications for therapeutic applications.

Overview of Anandamide

Anandamide is an endogenous cannabinoid that interacts with cannabinoid receptors (CB1 and CB2) and has been implicated in various physiological processes, including pain modulation, appetite regulation, and mood enhancement. Its biological activity is mediated through several signaling pathways, including the activation of the Jun N-terminal kinase (JNK) pathway, which plays a critical role in cell proliferation and apoptosis.

Characterization of this compound

This compound retains the lipophilicity of AEA, allowing it to accumulate within cells similarly to its parent compound. Research indicates that b-AEA can be utilized as a tool for visualizing AEA distribution within cells due to its biotinylation, which facilitates detection through streptavidin-based assays .

The biological activity of b-AEA is characterized by its interaction with various receptors and signaling pathways:

- Cannabinoid Receptors : b-AEA acts as an agonist at CB1 receptors, influencing neurotransmitter release and neuronal excitability. Studies show that it enhances adenosine levels in the brain, promoting slow-wave sleep .

- JNK Activation : In cholangiocarcinoma cells, b-AEA has been shown to activate JNK pathways, leading to antiproliferative effects. This action is contingent on the expression of Wnt signaling components such as Wnt 5a and Ror2 .

- GPR55 Receptor : Emerging evidence suggests that b-AEA may also interact with GPR55, a receptor implicated in cancer cell growth regulation. Activation of this receptor by b-AEA leads to increased Fas receptor recruitment in lipid rafts, contributing to apoptosis in cancer cells .

1. Antiproliferative Effects in Cholangiocarcinoma

A study investigated the effects of b-AEA on cholangiocarcinoma cells both in vitro and in vivo. The findings revealed that chronic administration of b-AEA resulted in decreased tumor growth associated with increased expression of Wnt 5a. The antiproliferative effects were mediated through JNK activation and were significantly diminished upon knockdown of Wnt 5a or Ror2 expression .

2. Sleep Regulation

In a neurobiological context, another study demonstrated that systemic administration of b-AEA significantly increased adenosine levels and enhanced slow-wave sleep in rats. The sleep-inducing effects were blocked by the CB1 receptor antagonist SR141716A, indicating that the action of b-AEA is primarily mediated through cannabinoid receptor pathways .

Data Tables

Properties

IUPAC Name |

(5Z,8Z,11Z,14Z)-N-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethyl]icosa-5,8,11,14-tetraenamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H60N4O5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-33(41)37-24-26-44-28-29-45-27-25-38-34(42)23-20-19-21-32-35-31(30-46-32)39-36(43)40-35/h6-7,9-10,12-13,15-16,31-32,35H,2-5,8,11,14,17-30H2,1H3,(H,37,41)(H,38,42)(H2,39,40,43)/b7-6-,10-9-,13-12-,16-15-/t31-,32-,35-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWGIWGPEYRGLKI-CJBBQPGESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCCOCCOCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H60N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

661.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.